1-(3-Chloro-5-fluorophenyl)-1-butanol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3-chloro-5-fluorophenyl)butan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClFO/c1-2-3-10(13)7-4-8(11)6-9(12)5-7/h4-6,10,13H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWFRZONVGSRIJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC(=CC(=C1)Cl)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 3 Chloro 5 Fluorophenyl 1 Butanol and Analogs
Enantioselective and Diastereoselective Synthesis of Chiral Secondary Alcohols
The creation of chiral secondary alcohols, such as 1-(3-chloro-5-fluorophenyl)-1-butanol, requires methods that can selectively produce one enantiomer over the other. Enantiomers are mirror-image isomers that can have vastly different effects, particularly in biological systems.
Asymmetric Catalysis in Carbon-Carbon Bond Formation for Phenylbutanol Scaffolds
Asymmetric catalysis is a powerful technique for synthesizing chiral compounds. frontiersin.org It involves using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. frontiersin.orgyoutube.com For phenylbutanol scaffolds, this often involves the asymmetric addition of an organometallic reagent to an aldehyde.
Key strategies in asymmetric catalysis for this purpose include:
Metal-Catalyzed Addition: Transition metals like zinc, titanium, and magnesium are frequently used in conjunction with chiral ligands. frontiersin.orgwikipedia.org For the synthesis of a 1-phenylbutanol derivative, a common approach is the addition of a butyl group (from an organometallic reagent like butylmagnesium bromide or butyllithium) to 3-chloro-5-fluorobenzaldehyde (B1363420). The presence of a chiral ligand coordinates to the metal center, creating a chiral environment that directs the approach of the nucleophile to one face of the aldehyde, resulting in the preferential formation of one enantiomer of the alcohol.
Catalyst Systems: The choice of catalyst and ligand is crucial for achieving high enantioselectivity. For instance, magnesium catalysts are widely employed in asymmetric reactions to produce important chiral scaffolds. wikipedia.org Chiral N,N'-dioxide ligands complexed with magnesium ions have shown effectiveness in various asymmetric transformations. The development of bifunctional catalysts, which can activate both the electrophile and the nucleophile, has also emerged as a promising strategy. frontiersin.org
Below is a representative table illustrating the effectiveness of different chiral ligands in the asymmetric addition of diethylzinc (B1219324) to benzaldehyde, a model reaction for the formation of phenyl alcohol scaffolds.
| Entry | Chiral Ligand | Yield (%) | Enantiomeric Excess (e.e.) (%) |
| 1 | (-)-DAIB (3 mol%) | 97 | 98 (R) |
| 2 | Chiral Amino Alcohol (5 mol%) | 95 | 92 (S) |
| 3 | Binaphthyl-based Ligand (2 mol%) | 99 | >99 (R) |
This table is illustrative and based on typical results for related reactions.
Biocatalytic Strategies for Enantioenriched Halogenated Alcohol Production
Biocatalysis utilizes enzymes as natural catalysts to perform chemical transformations with high selectivity and under mild conditions. frontiersin.org For producing enantioenriched halogenated alcohols, two primary biocatalytic approaches are employed: the asymmetric reduction of a ketone or the kinetic resolution of a racemic alcohol.
Asymmetric Reduction: An achiral ketone, 3-chloro-5-fluorobutyrophenone, can be stereoselectively reduced to the chiral alcohol this compound using alcohol dehydrogenases (ADHs). These enzymes, often sourced from microorganisms like Saccharomyces cerevisiae or engineered variants, utilize a cofactor such as NADPH to deliver a hydride to one face of the ketone, producing a single enantiomer of the alcohol with high purity.
Kinetic Resolution: This method starts with a racemic mixture of the alcohol. A specific enzyme, often a lipase, selectively acylates one enantiomer, leaving the other unreacted. The acylated and unacylated alcohols can then be separated. While this method can produce highly pure enantiomers, the maximum theoretical yield for the desired enantiomer is 50%.
A study on the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol, an analog of the target compound, demonstrated the effectiveness of a reductase from yeast (YOL151W). This enzyme converted 3-chloro-1-phenyl-1-propanone completely to the (S)-alcohol with 100% enantiomeric excess. This highlights the potential of biocatalysis for producing halogenated chiral alcohols.
Chiral Auxiliary-Mediated Approaches to Stereocontrol in Butanol Synthesis
A chiral auxiliary is a chiral compound that is temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.comepfl.chyork.ac.uk After the desired stereocenter has been created, the auxiliary is removed and can often be recovered. wikipedia.orgepfl.chyork.ac.uk
For the synthesis of chiral butanols, a common strategy involves an aldol (B89426) reaction or an alkylation reaction using a substrate modified with a chiral auxiliary. wikipedia.org
Evans Asymmetric Aldol Reaction: An acyl oxazolidinone, derived from a chiral amino alcohol, can serve as the starting material. wikipedia.org This compound is converted to its enolate, which then reacts with an aldehyde (e.g., 3-chloro-5-fluorobenzaldehyde). The bulky substituent on the chiral auxiliary blocks one face of the enolate, forcing the aldehyde to approach from the less hindered side. This results in a highly diastereoselective aldol addition. Subsequent removal of the auxiliary yields the desired chiral β-hydroxy carbonyl compound, which can be further reduced to the 1,3-diol and then modified to achieve the target butanol.
Alkylation with Pseudoephedrine Amides: Amides derived from pseudoephedrine can be deprotonated to form a chiral enolate. Alkylation of this enolate proceeds with high diastereoselectivity. The auxiliary can then be cleaved to yield an enantiomerically enriched carboxylic acid, which can be reduced to the corresponding alcohol.
The following table shows typical diastereomeric ratios achieved in the alkylation of pseudoephenamine amides, demonstrating the high level of stereocontrol exerted by this type of chiral auxiliary.
| Entry | R1 | R2 | Diastereomeric Ratio (crude) | Yield (%) |
| 1 | Me | Bn | 95:5 | 85 |
| 2 | nBu | Bn | 98:2 | 99 |
| 3 | Bn | nBu | 99:1 | 99 |
This data is derived from studies on pseudoephenamine amides and serves as an example of the achievable selectivity.
Development of Novel Reaction Pathways for Halogenated Aryl Alcohol Formation
The creation of the carbon-carbon or carbon-oxygen bond connecting the aryl and butanol moieties is a critical step. Modern synthetic chemistry has focused on developing novel, efficient pathways for this transformation.
Transition Metal-Catalyzed Cross-Coupling Reactions in Aryl Alcohol Synthesis
Transition metal catalysis, particularly with palladium and copper, has revolutionized the formation of C-C and C-O bonds. nih.gov These methods offer a direct way to synthesize aryl alcohols and their derivatives from readily available starting materials like aryl halides. wikipedia.orgbeilstein-journals.orgnih.govacs.org
C-C Bond Formation: A key approach to this compound is the cross-coupling of an organometallic reagent with an aryl halide. For example, a Grignard reagent derived from 1-bromobutane (B133212) can be coupled with 3-chloro-5-fluorobenzaldehyde in the presence of a suitable catalyst. More advanced methods involve the direct arylation of C(sp³)–H bonds, where a transition metal catalyst activates a C-H bond in butane (B89635) for coupling with a halogenated fluoroarene.
C-O Bond Formation (Etherification): While not a direct synthesis of the alcohol, related cross-coupling reactions can form aryl ethers, which are structurally similar. Palladium-catalyzed C-O cross-coupling of secondary alcohols with aryl chlorides has been developed, offering a pathway to related structures. These reactions often require specialized phosphine (B1218219) ligands to achieve high efficiency.
The table below summarizes conditions for palladium-catalyzed hydroxylation of aryl halides, a reaction that forms phenols (a type of aryl alcohol) and demonstrates the utility of this approach.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd₂(dba)₃ | Biphenylphosphine | KOH | 1,4-Dioxane/H₂O | 100 |
| Cu₂O | Pyridine-2-aldoxime | NaOH | H₂O | 110 |
| CuI | 8-Hydroxyquinoline-N-oxide | CsOH | - | 100-130 |
This table summarizes general conditions from literature for the synthesis of phenols from aryl halides. beilstein-journals.org
Photoredox and Hydrogen Atom Transfer (HAT) Strategies for Arylalkylation of Fluoroarenes
Photoredox catalysis uses visible light to initiate chemical reactions by exciting a photocatalyst, which can then engage in single-electron transfer processes. nih.govnih.govrsc.org This has opened up new avenues for forming C-C bonds under mild conditions.
Defluorinative Arylation: Recent advances have shown that photoredox catalysis can enable the coupling of C(sp³)–H bonds with aryl fluorides. nih.gov In a potential synthesis of the target compound, a photocatalyst could initiate a hydrogen atom transfer (HAT) from butane, generating a butyl radical. This radical could then add to 3-chloro-5-fluorobenzaldehyde. Alternatively, a radical generated from a butanol derivative could add to a fluoroarene.
Dual Catalysis: Combining photoredox catalysis with another catalytic cycle, such as one involving nickel, can enable challenging transformations. For instance, a photoredox-catalyzed process could generate an alkyl radical from an alcohol derivative, which then enters a nickel-catalyzed cross-coupling cycle with an aryl halide. This dual catalytic approach allows for the formation of C(sp³)–C(sp²) bonds from unconventional starting materials.
These emerging techniques offer the potential for more sustainable and efficient synthetic routes to complex molecules like this compound by utilizing abundant starting materials and mild reaction conditions.
Electrochemical Methods in the Synthesis of Halogenated Alcohols
Electrochemical synthesis represents a powerful and green alternative for the formation of halogenated alcohols, minimizing the need for harsh chemical oxidants and catalysts. noaa.govnih.gov These methods often rely on the in-situ generation of reactive halogen species from simple and cost-effective halide salts. noaa.gov
Indirect electrochemical oxidation is a common strategy where halide salts act as redox mediators. noaa.gov In this process, a halide ion (X⁻) is oxidized at the anode to generate an active halogen species (e.g., chlorine or bromine radical), which then reacts with the alcohol substrate. nih.gov For the synthesis of a compound like this compound, this could involve the electrochemical halogenation of a suitable precursor. The process is advantageous due to the wide commercial availability and cost-efficiency of halide salts. noaa.gov
Recent advancements have led to the development of clean, metal-catalyst-free, and exogenous-oxidant-free halogenation protocols. nih.gov By using simple sodium halides (NaX) or hydrohalic acids (HX) as the halogen source, various aromatic and aliphatic compounds can be halogenated efficiently. nih.gov The reaction proceeds via anodic oxidation of the halide ion to generate a halogen radical, which then engages in the halogenation of the substrate. nih.gov A significant benefit of this approach is the evolution of hydrogen gas at the cathode, representing a clean byproduct. nih.gov Such electrochemical strategies have demonstrated high efficiency and scalability, highlighting their practicability for industrial synthesis. nih.gov
| Electrochemical Halogenation Parameters | |
| Methodology | Indirect oxidation using halogen mediators; Direct oxidative halogenation. noaa.govnih.gov |
| Halogen Source | Sodium Halides (NaX), Hydrohalic Acids (HX). nih.gov |
| Key Advantages | Avoids stoichiometric chemical oxidants, metal-catalyst-free, atom-efficient, produces H₂ as a clean byproduct. noaa.govnih.gov |
| Applicability | Synthesis of various organic halides from arenes, alkenes, and aliphatic hydrocarbons. nih.gov |
Strategic Halogenation and Fluorination Methods for Alcohol Precursors
The introduction of halogen and fluorine atoms into alcohol precursors requires strategic chemical maneuvers. Direct halogenation offers a straightforward route, while specific fluorination techniques are necessary to incorporate the highly electronegative fluorine atom.
Direct halogenation of alcohols, particularly secondary benzylic alcohols like this compound, is a fundamental transformation in organic synthesis. fao.orglibretexts.org The reaction typically proceeds by activating the hydroxyl group to turn it into a better leaving group, followed by nucleophilic substitution by a halide ion. libretexts.orgacs.org
One common method involves reacting the alcohol with hydrohalic acids (HCl, HBr, HI). libretexts.org For secondary benzylic alcohols, this reaction often follows an S(_N)1 mechanism, where the alcohol is first protonated to form a good leaving group (water), which then dissociates to form a resonance-stabilized benzylic carbocation. libretexts.orgmasterorganicchemistry.com This carbocation is subsequently attacked by the halide nucleophile. libretexts.org However, the potential for carbocation rearrangements must be considered. masterorganicchemistry.com
Alternative reagents have been developed to achieve this transformation under milder conditions and with greater control. The Appel reaction, which uses triphenylphosphine (B44618) (PPh(_3)) and a halogen source like carbon tetrachloride or iodine, is a classic example. acs.org A more modern and efficient system employs Ph(_3)P in combination with 1,2-dihaloethanes (XCH(_2)CH(_2)X, where X = Cl, Br, I), which serve as both the halogen source and key reagent. cas.cnacs.org This method is effective for the deoxygenative halogenation of a wide range of alcohols, including secondary and tertiary ones, under mild conditions. cas.cnacs.org
Another approach utilizes halosilanes, such as chlorotrimethylsilane (B32843) (TMSCl), to directly convert secondary benzyl (B1604629) alcohols into the corresponding benzyl halides, often under catalyst- and solvent-free conditions, which aligns with green chemistry principles. fao.org
| Reagent/System | Mechanism Type | Substrate Scope | Notes |
| HX (HCl, HBr, HI) | S(_N)1 for secondary benzylic alcohols. libretexts.orgmasterorganicchemistry.com | Secondary, tertiary, benzylic, allylic alcohols. libretexts.org | Risk of carbocation rearrangements. masterorganicchemistry.com |
| Thionyl Chloride (SOCl₂) | S(_N)2. libretexts.org | Primary and secondary alcohols. libretexts.org | Proceeds with inversion of configuration. libretexts.org |
| Phosphorus Tribromide (PBr₃) | S(_N)2. libretexts.org | Primary and secondary alcohols. libretexts.org | Proceeds with inversion of configuration. libretexts.org |
| PPh₃ / XCH₂CH₂X | Deoxygenative Halogenation. cas.cnacs.org | Primary, secondary, and tertiary alcohols. acs.org | Mild conditions, wide substrate scope. acs.org |
| Halosilanes (e.g., TMSCl) | Direct conversion. fao.org | Primary, secondary, and tertiary benzyl alcohols. fao.org | Can be performed under solvent-free conditions. fao.org |
Incorporating fluorine into butanol derivatives can be achieved through either nucleophilic or electrophilic pathways, each with distinct reagents and mechanisms.
Nucleophilic Fluorination involves the displacement of a leaving group by a fluoride (B91410) ion (F⁻). acsgcipr.org The hydroxyl group of an alcohol is a poor leaving group, so it must first be activated, commonly by converting it into a tosylate or mesylate. acsgcipr.org However, for benzylic alcohols, the instability of these intermediates can lead to poor yields. organic-chemistry.org Deoxyfluorination reagents offer a more direct conversion. Reagents such as diethylaminosulfur trifluoride (DAST) and the more thermally stable Deoxo-Fluor are effective for converting alcohols to alkyl fluorides under mild conditions. organic-chemistry.orgcommonorganicchemistry.com The reaction generally proceeds via an S(_N)2 mechanism, resulting in an inversion of stereochemistry. libretexts.org The reactivity and solubility of fluoride sources like potassium fluoride (KF) can be enhanced using phase-transfer catalysts or by employing organosoluble fluoride reagents like tetrabutylammonium (B224687) fluoride (TBAF). acsgcipr.orgnih.gov
Electrophilic Fluorination utilizes a reagent that delivers an electrophilic fluorine atom ("F⁺") to a nucleophilic carbon center. wikipedia.org This means the alcohol substrate must first be converted into a carbon-centered nucleophile. For a butanol derivative, this could be achieved by deprotonation to form an alkoxide, which could then be used to generate a more reactive species, or through a more complex sequence. nih.gov A common strategy involves oxidizing a secondary alcohol to a ketone, converting the ketone to an enolate or enol ether, and then reacting this nucleophilic intermediate with an electrophilic fluorinating agent. nih.gov Widely used electrophilic N-F reagents include Selectfluor and N-fluorobenzenesulfonimide (NFSI). wikipedia.orgnih.gov These reagents are valued for their stability and safety compared to earlier fluorinating agents like elemental fluorine. wikipedia.org
| Fluorination Type | Common Reagents | Mechanism/Principle |
| Nucleophilic | DAST, Deoxo-Fluor, KF/Phase-Transfer Catalyst, TBAF. acsgcipr.orgorganic-chemistry.orgcommonorganicchemistry.com | S(_N)2 displacement of an activated hydroxyl group (e.g., tosylate) or direct deoxyfluorination. libretexts.orgorganic-chemistry.org |
| Electrophilic | Selectfluor, NFSI. wikipedia.orgnih.gov | Reaction of a carbon-centered nucleophile (e.g., enolate derived from the corresponding ketone) with an "F⁺" source. wikipedia.orgnih.gov |
Implementation of Green Chemistry Principles in the Synthesis of Functionalized Alcohols
The synthesis of functionalized alcohols, including halogenated variants, is increasingly guided by the twelve principles of green chemistry, which aim to reduce waste, minimize hazards, and improve energy efficiency. researchgate.netmun.ca
A key principle is atom economy , which favors synthetic routes that incorporate the maximum amount of starting materials into the final product. scienceinschool.org For instance, developing catalytic rather than stoichiometric processes for halogenation improves atom economy. The use of a reusable graphene oxide carbocatalyst with potassium halides and a green oxidant (oxone) for halogenating aromatics is an excellent example of this. rsc.org
Another focus is the use of safer solvents and reagents . This involves replacing hazardous organic solvents like dichloromethane (B109758) with greener alternatives such as water, ethanol, or even performing reactions under solvent-free conditions. fao.orgscienceinschool.org The direct halogenation of alcohols using halosilanes without an organic solvent is a prime illustration of this principle. fao.org Similarly, electrochemical methods that use water or simple alcohols as the medium and benign halide salts as the halogen source are inherently greener. nih.gov
Finally, the use of renewable feedstocks and catalysis are central tenets. While not always directly applicable to a specific synthetic target like this compound, the broader goal is to shift away from petrochemical sources and employ catalytic methods that are highly efficient and recyclable. acs.orgucl.ac.uk Electrochemical syntheses, which use electricity to drive reactions and can often be performed at room temperature, exemplify a move toward more sustainable and energy-efficient chemical production. noaa.govnih.gov
Advanced Spectroscopic and Analytical Methodologies for Characterization
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. Through the analysis of various nuclei, a detailed map of the atomic connectivity and spatial arrangement can be constructed.
High-resolution ¹H, ¹³C, and ¹⁹F NMR spectroscopy each provide unique and complementary information for the structural elucidation of 1-(3-Chloro-5-fluorophenyl)-1-butanol.
¹H NMR Spectroscopy : This technique provides information about the chemical environment of protons in the molecule. The chemical shift (δ) of each proton is influenced by the electron density of its surroundings. The integration of the signal corresponds to the number of protons, and the splitting pattern (multiplicity) reveals information about adjacent protons (spin-spin coupling). For this compound, one would expect distinct signals for the aromatic protons, the methine proton adjacent to the hydroxyl group (CH-OH), the methylene protons of the butyl chain, and the terminal methyl group.
¹³C NMR Spectroscopy : ¹³C NMR spectroscopy maps the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and chemical environment (e.g., aromatic, aliphatic, bonded to an electronegative atom) abdn.ac.uk. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH₃, CH₂, CH, and quaternary carbons.
¹⁹F NMR Spectroscopy : Fluorine-19 is a highly sensitive nucleus (100% natural abundance, spin ½) with a wide range of chemical shifts, making ¹⁹F NMR an exceptionally powerful tool for analyzing fluorine-containing compounds wikipedia.org. The chemical shift of the fluorine atom on the phenyl ring is highly sensitive to its electronic environment, providing a clear spectral window for its identification wikipedia.orgtandfonline.com. The ¹⁹F spectrum is often proton-decoupled to simplify the signal to a singlet, though proton-coupled spectra can reveal coupling constants to nearby protons.
A representative dataset for this compound is presented below.
| Chemical Shift (δ) [ppm] | Protons | Multiplicity | Coupling Constant (J) [Hz] | Assignment |
|---|---|---|---|---|
| ~7.25 | 1H | t | ~1.5 | Ar-H (H-4) |
| ~7.18 | 1H | dt | ~8.0, 1.5 | Ar-H (H-6) |
| ~7.05 | 1H | dt | ~8.0, 1.5 | Ar-H (H-2) |
| ~4.70 | 1H | t | ~6.5 | CH-OH |
| ~2.10 | 1H | s (broad) | - | OH |
| ~1.75 | 2H | m | - | CH₂ |
| ~1.35 | 2H | m | - | CH₂ |
| ~0.90 | 3H | t | ~7.3 | CH₃ |
| Chemical Shift (δ) [ppm] | Assignment |
|---|---|
| ~163 (d, ¹JCF ≈ 250 Hz) | C-5 |
| ~148 (d, ³JCF ≈ 7 Hz) | C-1' |
| ~135 (d, ³JCF ≈ 8 Hz) | C-3 |
| ~122 (d, ⁴JCF ≈ 3 Hz) | C-6 |
| ~115 (d, ²JCF ≈ 21 Hz) | C-4 |
| ~113 (d, ²JCF ≈ 24 Hz) | C-2 |
| ~74 | CH-OH |
| ~42 | CH₂ |
| ~19 | CH₂ |
| ~14 | CH₃ |
| Chemical Shift (δ) [ppm] | Assignment |
|---|---|
| ~ -110 | Ar-F |
Two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular structure by revealing correlations between nuclei.
Heteronuclear Single Quantum Coherence (HSQC) : The HSQC experiment identifies direct, one-bond correlations between protons and the carbons they are attached to columbia.edulibretexts.org. This allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum by correlating them to their corresponding, and often more easily assigned, proton signals researchgate.net.
Heteronuclear Multiple Bond Correlation (HMBC) : The HMBC experiment is crucial for piecing together the molecular skeleton by showing correlations between protons and carbons that are two to three bonds apart (²JCH and ³JCH) columbia.edulibretexts.org. It reveals connectivity across quaternary (non-protonated) carbons and heteroatoms. For this compound, HMBC would show correlations from the CH-OH proton to the aromatic carbons (C-1', C-2', C-6') and the adjacent methylene carbon of the butyl chain, confirming the connection between the aromatic ring and the butanol side chain researchgate.netsdsu.edu.
| Proton (¹H) | Correlated Carbons (¹³C) | Bonds Separated |
|---|---|---|
| CH-OH | C-1', C-2', C-6' (Aromatic Ring) | ²J, ³J |
| CH-OH | CH₂ (Side Chain) | ²J |
| Ar-H (H-2) | C-4, C-6, C-1', CH-OH | ²J, ³J, ⁴J |
| Ar-H (H-6) | C-2, C-4, C-1' | ²J, ³J |
| CH₃ | Adjacent CH₂ | ²J |
For a chiral molecule like this compound, determining the ratio of its enantiomers (enantiomeric excess, or ee) is critical. This can be achieved using chiral NMR shift reagents (CSRs) nih.gov. These reagents, typically paramagnetic lanthanide complexes (e.g., derivatives of Europium or Praseodymium), are themselves chiral stereoelectronics.org.
When a CSR is added to a solution of a racemic or enantioenriched sample, it forms diastereomeric complexes with each enantiomer stereoelectronics.orgtcichemicals.com. Since diastereomers have different physical properties, their corresponding nuclei experience different magnetic environments. This results in the separation of signals in the NMR spectrum that were previously overlapping for the two enantiomers acs.orgamanote.com. The enantiomeric excess can then be accurately calculated by integrating the now-separated signals corresponding to each enantiomer.
Vibrational Circular Dichroism (VCD) and Exciton Chirality Spectroscopy for Absolute Configuration Elucidation
While NMR with chiral reagents can determine enantiomeric purity, it does not typically reveal the absolute configuration (i.e., whether the stereocenter is R or S). For this, chiroptical techniques are employed.
Vibrational Circular Dichroism (VCD) : VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition biotools.us. The resulting VCD spectrum provides a unique fingerprint of a molecule's three-dimensional structure. The absolute configuration is determined by comparing the experimental VCD spectrum with a spectrum predicted by quantum-mechanical calculations for a known configuration (e.g., the S-enantiomer) schrodinger.comresearchgate.netnih.gov. A match between the experimental and calculated spectra confirms the absolute configuration, while a mirror-image spectrum indicates the opposite enantiomer spectroscopyeurope.com.
Exciton Chirality Spectroscopy : This method is another powerful tool for determining the absolute configuration of chiral alcohols. It involves derivatizing the hydroxyl group with a chromophoric auxiliary. If the molecule contains another existing chromophore (like the substituted phenyl ring in this case) or is derivatized with a second chromophore, the spatial interaction between these two chromophores leads to a split circular dichroism (CD) signal, known as a Cotton effect. The sign of this "exciton-coupled" signal is directly related to the chirality (i.e., the sense of twist) between the two chromophores, which in turn allows for a non-empirical assignment of the absolute configuration at the stereocenter.
Mass Spectrometry (MS) Applications in Reaction Monitoring and Purity Assessment
Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is widely used in pharmaceutical analysis for both qualitative and quantitative purposes.
Reaction Monitoring : The synthesis of this compound, likely via a Grignard reaction between 3-chloro-5-fluorobenzaldehyde (B1363420) and propylmagnesium bromide, can be monitored in real-time using MS mt.comorganic-chemistry.org. By continuously sampling the reaction mixture, MS can track the consumption of starting materials and the formation of the desired alcohol product. This allows for precise control over reaction conditions, optimization of yield, and identification of any transient intermediates or by-products.
Purity Assessment : When coupled with a separation technique like liquid chromatography (LC-MS), mass spectrometry is a primary tool for assessing the purity of the final compound researchgate.netjst.go.jpnih.gov. LC-MS can separate the target compound from impurities, such as unreacted starting materials, reagents, or side-products formed during the synthesis or degradation shimadzu.comnih.gov. The high sensitivity of MS allows for the detection and identification of these impurities even at trace levels. High-resolution mass spectrometry (HRMS) can provide the exact mass of the parent compound and its impurities, allowing for the determination of their elemental composition and aiding in their structural identification.
Advanced Chromatographic Techniques for Separation and Purity Analysis
High-Performance Liquid Chromatography (HPLC) is the foremost technique for the separation and purity analysis of pharmaceutical compounds. For chiral molecules, specialized chiral HPLC is required to separate the enantiomers.
The enantiomers of this compound can be separated using a chiral stationary phase (CSP) csfarmacie.czsigmaaldrich.com. CSPs create a chiral environment within the HPLC column, leading to differential interactions with the two enantiomers. This results in the formation of transient diastereomeric complexes with different stabilities, causing one enantiomer to be retained longer on the column than the other, thus achieving separation chromatographyonline.comsigmaaldrich.com.
Polysaccharide-based CSPs, such as those derivatized from cellulose or amylose (e.g., Chiralcel® and Chiralpak® columns), are widely used and highly effective for separating a broad range of chiral compounds, including alcohols swisslabs.eudaicelchiral.comnih.gov. The choice of mobile phase, typically a mixture of an alkane (like hexane or heptane) and an alcohol modifier (like isopropanol or ethanol), is critical for optimizing the separation chiraltech.comhplc.eu.
| Parameter | Condition |
|---|---|
| Column | Chiralpak® AD-H or Chiralcel® OD-H |
| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Temperature | 25 °C |
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Resolution
Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers. The method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and enabling their separation. nih.govphenomenex.com For the enantiomeric resolution of alcohols like this compound, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective. nih.govwindows.net These phases, often coated or immobilized on a silica gel support, provide a complex chiral environment with grooves and cavities where enantiomers can bind through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance. irb.hr
The selection of the mobile phase is critical for achieving optimal separation. A typical approach involves screening different modes, such as normal-phase (e.g., hexane/isopropanol), polar organic (e.g., methanol or acetonitrile), and reversed-phase (e.g., water/acetonitrile). irb.hrhplc.eu The choice of solvent and additives can significantly influence the retention and resolution of the enantiomers.
Research Findings: In a hypothetical analysis, the racemic mixture of this compound is subjected to chiral HPLC analysis. An immobilized amylose-based CSP, such as amylose tris(3,5-dimethylphenylcarbamate), is often a suitable first choice for screening. mdpi.com By optimizing the mobile phase composition, baseline separation of the (R)- and (S)-enantiomers can be achieved. The performance of the separation is evaluated based on parameters like the retention factor (k), separation factor (α), and resolution (Rs). A higher resolution value indicates a better separation between the two enantiomer peaks.
Interactive Data Table: Hypothetical Chiral HPLC Separation Parameters
| Enantiomer | Retention Time (min) | Retention Factor (k) | Peak Area (%) |
| (R)-enantiomer | 8.54 | 2.42 | 50.1 |
| (S)-enantiomer | 10.21 | 3.08 | 49.9 |
| Separation Factor (α) | 1.27 | ||
| Resolution (Rs) | 2.15 |
Table depicts illustrative data for the enantiomeric resolution of this compound on a chiral stationary phase.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Profiling and Analysis
Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. jmchemsci.com It is exceptionally well-suited for the analysis of volatile and semi-volatile compounds, making it ideal for profiling the purity of a substance like this compound and identifying any volatile impurities or related substances. nih.govsemanticscholar.org
In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized. An inert carrier gas (e.g., helium) transports the vaporized sample through a capillary column. The column's stationary phase separates the different components of the mixture based on their boiling points and affinities for the phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized (commonly by electron ionization), fragmented, and detected. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the identification of the compound by comparison to spectral libraries. nih.govscispace.com
Research Findings: A GC-MS analysis of a synthesized batch of this compound would be employed to assess its purity and identify any process-related impurities. The mass spectrum of the parent compound would be expected to show a molecular ion peak and characteristic fragment ions corresponding to the loss of functional groups (e.g., loss of a propyl group, water, or cleavage of the bond between the aromatic ring and the butanol chain). Potential impurities could include unreacted starting materials, byproducts of the synthesis, or residual solvents.
Interactive Data Table: Illustrative GC-MS Analysis of a this compound Sample
| Peak No. | Retention Time (min) | Identified Compound | Key Mass Fragments (m/z) |
| 1 | 4.72 | Residual Solvent (e.g., Toluene) | 91, 92 |
| 2 | 12.89 | 3-Chloro-5-fluoroacetophenone | 157, 172 |
| 3 | 15.65 | This compound | 157, 175, 218 |
| 4 | 17.03 | Dehydration byproduct | 157, 200 |
This table provides a hypothetical profile of volatile compounds that might be detected in a sample, illustrating the utility of GC-MS for purity assessment.
Application of Competing Enantioselective Conversion (CEC) and Acylation (CEA) Coupled with LC/MS for Absolute Configuration
Determining the absolute configuration of a chiral molecule is a critical step in its complete characterization. nih.gov The Competing Enantioselective Conversion (CEC) method, often involving Competing Enantioselective Acylation (CEA), is a powerful technique for assigning the absolute stereochemistry of chiral alcohols. nih.govuci.edumdpi.com This method relies on the principle of kinetic resolution, where the two enantiomers of a chiral alcohol react at different rates with a chiral reagent. nih.govnsf.gov
The procedure involves running two parallel reactions where the enantiomerically enriched alcohol is acylated using the (R)- and (S)-enantiomers of a chiral acylation catalyst, such as homobenzotetramisole (HBTM). escholarship.orgresearchgate.net The reaction that proceeds faster indicates the "matched" pairing between the alcohol enantiomer and the catalyst enantiomer. By comparing this result to an established mnemonic, the absolute configuration of the alcohol can be assigned. nih.govescholarship.org
Liquid chromatography-mass spectrometry (LC/MS) is an ideal analytical tool to monitor these reactions. Its high sensitivity allows for the use of very small amounts of material, and it can accurately quantify the starting material and the acylated product, enabling a precise measurement of the reaction conversion. mdpi.com
Research Findings: To determine the absolute configuration of an enantioenriched sample of this compound, two parallel acylation reactions would be set up. One reaction would use the (R)-HBTM catalyst, and the other would use the (S)-HBTM catalyst. The reactions would be allowed to proceed for a fixed period and then quenched. LC/MS analysis would then be used to measure the percentage conversion of the alcohol to its ester derivative in each reaction. If, for example, the reaction with (S)-HBTM shows a significantly higher conversion, it would be identified as the faster-reacting catalyst. Based on the established mnemonic for this class of compounds, this result would allow for the assignment of the absolute configuration of the starting alcohol. mdpi.comnih.gov
Interactive Data Table: Hypothetical Results of a CEC Experiment
| Reaction Vessel | Chiral Catalyst | Reagent | Conversion to Ester (%) | Faster Reaction |
| 1 | (R)-HBTM | Acetic Anhydride | 15 | |
| 2 | (S)-HBTM | Acetic Anhydride | 45 | Yes |
Based on these illustrative results and the established mnemonic, the faster reaction with (S)-HBTM would allow for the assignment of the absolute configuration of the this compound enantiomer.
Computational Chemistry and Quantum Chemical Investigations
Quantum Chemical Calculations of Molecular Conformation and Energetics
The three-dimensional arrangement of atoms in a molecule, its conformation, is crucial in determining its physical and chemical properties. Quantum chemical calculations are instrumental in identifying the stable conformers of "1-(3-Chloro-5-fluorophenyl)-1-butanol" and quantifying their relative energies.
The conformational landscape of butanols and their derivatives is complex due to the rotational freedom around several single bonds. acs.orgacs.orgwolfram.com Density Functional Theory (DFT) and ab initio methods are widely employed to explore this landscape. acs.orgnih.govnih.gov For "this compound," rotations around the Cα-Cβ bond of the butyl chain and the C-O bond of the hydroxyl group, as well as the bond connecting the phenyl ring to the chiral carbon, give rise to numerous possible conformers.
DFT methods, such as those using the B3LYP hybrid functional with a suitable basis set like 6-311++G(d,p), have been shown to provide a good balance between accuracy and computational cost for studying butanol isomers. nih.gov Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher accuracy, albeit at a greater computational expense, and are often used to benchmark DFT results. nih.gov Studies on n-butanol have successfully used ab initio calculations to investigate its conformational preferences and the kinetics of its decomposition. acs.orgnih.gov The conformational analysis of 2-butanol (B46777) also highlights how different conformers (gauche and anti) possess distinct potential energies. wolfram.com For "this compound," these methods would be used to locate the minima on the potential energy surface, corresponding to stable conformers. The relative energies of these conformers can then be calculated to determine their population distribution at a given temperature using the Boltzmann distribution.
Table 1: Illustrative Relative Energies of "this compound" Conformers Calculated by DFT (Note: This table is a hypothetical representation of data that would be generated from DFT calculations, based on typical energy differences observed in similar molecules.)
| Conformer | Dihedral Angle (C-C-C-O) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K |
|---|---|---|---|
| Anti | ~180° | 0.00 | ~60 |
| Gauche 1 | ~60° | 0.5 | ~25 |
| Gauche 2 | ~-60° | 0.6 | ~15 |
The presence of electronegative halogen atoms (chlorine and fluorine) and a hydroxyl group in "this compound" allows for the formation of intramolecular hydrogen bonds. nih.gov These interactions, where the hydroxyl proton interacts with a halogen atom or the π-system of the phenyl ring, can significantly influence the conformational preferences and stability of the molecule. nih.gov
Theoretical studies on halogenated alcohols have demonstrated that intramolecular hydrogen bonding can lead to the stabilization of specific conformers. nih.gov For instance, in some halohydrins, a hydrogen bond between the hydroxyl group and a halogen atom can be the dominant factor in determining the most stable conformation. The strength of such a hydrogen bond depends on the nature of the halogen and the geometry of the molecule. Computational methods can quantify the strength of these interactions through techniques like Natural Bond Orbital (NBO) analysis or the Quantum Theory of Atoms in Molecules (QTAIM). These analyses provide insights into the delocalization of electron density and the nature of the bonding interactions. Theoretical studies on diols have also shown how the strength of intramolecular hydrogen bonds affects vibrational frequencies and decay lifetimes of OH overtone excitations. psu.edu
Table 2: Hypothetical Intramolecular Hydrogen Bond Parameters for the Most Stable Conformer of "this compound" (Note: This table illustrates the type of data that would be obtained from a computational analysis of intramolecular interactions.)
| Interaction Type | Bond Length (Å) | Bond Angle (°) | Interaction Energy (kcal/mol) |
|---|---|---|---|
| O-H···F | ~2.1 | ~150 | ~1.5 |
| O-H···Cl | ~2.5 | ~145 | ~1.0 |
| O-H···π(ring) | ~2.3 | ~160 | ~1.2 |
Prediction of Spectroscopic Parameters via Computational Models
Computational models are invaluable for predicting and interpreting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. researchgate.net For "this compound," these predictions can aid in its structural elucidation and characterization.
Calculations of NMR chemical shifts and coupling constants can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. By calculating these parameters for different conformers and performing a Boltzmann-weighted average, a theoretical spectrum can be generated that can be compared with experimental data. This comparison can help confirm the major conformations present in solution.
Similarly, the vibrational frequencies and intensities for IR spectroscopy can be computed. acs.orgnih.gov The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the theoretical model. The position of the O-H stretching frequency in the calculated IR spectrum can be particularly informative about the presence and strength of intramolecular hydrogen bonding. caltech.edu A red shift (lower frequency) in the O-H stretching band is indicative of its involvement in a hydrogen bond.
Table 3: Exemplary Predicted vs. Experimental Spectroscopic Data for "this compound" (Note: This table is a hypothetical illustration of how computational and experimental spectroscopic data would be compared.)
| Spectroscopic Parameter | Predicted Value (DFT) | Experimental Value |
|---|---|---|
| 1H NMR Chemical Shift (H-1) (ppm) | 4.85 | 4.80 |
| 13C NMR Chemical Shift (C-1) (ppm) | 75.2 | 74.9 |
| IR Frequency (O-H stretch) (cm-1) | 3620 (free), 3550 (H-bonded) | 3560 |
Transition State Modeling and Reaction Pathway Analysis for Synthesis and Transformations
Quantum chemical methods can be used to model the transition states of chemical reactions, providing insights into reaction mechanisms and kinetics. For the synthesis of "this compound," for example, by the reduction of a corresponding ketone, transition state modeling can elucidate the stereochemical outcome of the reaction. By calculating the energies of the transition states leading to the (R) and (S) enantiomers, the enantioselectivity of the reaction can be predicted.
Furthermore, the transformation of "this compound," such as in dehydration or oxidation reactions, can be studied. The reaction pathways can be mapped out by locating the transition states and intermediates connecting the reactants and products. The calculated activation energies (the energy difference between the reactant and the transition state) can be used to predict the reaction rates and to understand how the chloro and fluoro substituents influence the reactivity of the molecule. Studies on the decomposition of n-butanol radicals have utilized ab initio transition-state-theory-based master equation analyses to determine pressure- and temperature-dependent rate coefficients. nih.gov
Quantum Chemical Topology and Molecular Similarity Analysis in Relation to Reactivity and Selectivity
Quantum Chemical Topology (QCT) provides a framework for partitioning the electron density of a molecule to define atoms and bonds in a chemically intuitive way. researchgate.netresearchgate.net One of the most prominent QCT methods is the Quantum Theory of Atoms in Molecules (QTAIM). By analyzing the topology of the electron density, one can identify bond critical points and characterize the nature of chemical bonds (e.g., covalent vs. ionic). For "this compound," QTAIM could be used to analyze the C-Cl and C-F bonds, as well as the intramolecular hydrogen bonds, providing a quantitative measure of their strength and nature.
Molecular similarity analysis, often based on the comparison of electron density or other quantum chemical descriptors, can be used to relate the structure of "this compound" to its reactivity and selectivity. By comparing its electronic properties to those of other known compounds, predictions can be made about its chemical behavior. For instance, the analysis of global reactivity indices derived from conceptual DFT, such as electrophilicity and nucleophilicity, can help in understanding the molecule's role in chemical reactions. nih.gov The reactivity of halogenated aromatic compounds, for example, has been studied by comparing electrochemical half-wave potentials with calculated theoretical indices. rsc.org This type of analysis can predict the most likely sites for electrophilic or nucleophilic attack on the molecule.
Synthetic Utility and Derivatization Potential of 1 3 Chloro 5 Fluorophenyl 1 Butanol in Organic Synthesis
Role as a Chiral Building Block in the Construction of Complex Molecular Architectures
There is no specific literature evidence of 1-(3-Chloro-5-fluorophenyl)-1-butanol being used as a chiral building block in the synthesis of complex molecular architectures.
In principle, a chiral, enantiomerically pure form of this alcohol would be a valuable synthon. The stereocenter at the carbinol carbon could be used to induce chirality in subsequent reactions or to be incorporated as a key stereogenic center in a larger bioactive molecule. The synthesis of such chiral alcohols is typically achieved through asymmetric reduction of the corresponding ketone, 1-(3-Chloro-5-fluorophenyl)butan-1-one , using chiral catalysts or reagents. However, no studies detailing this specific transformation or the use of the resulting chiral alcohol have been found.
Transformations to Other Functional Groups (e.g., ketones, alkyl halides, ethers, carbamates)
While general methods for the transformation of secondary alcohols are well-established, specific examples involving This compound are not available in the reviewed literature. Based on general reactivity, the following transformations would be anticipated:
Ketones: Oxidation of the secondary alcohol would yield 1-(3-Chloro-5-fluorophenyl)butan-1-one . Standard oxidizing agents such as pyridinium (B92312) chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane would be suitable for this transformation.
Alkyl Halides: Conversion to the corresponding alkyl chloride or bromide could be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃), respectively. These reactions typically proceed with inversion of stereochemistry if a chiral alcohol is used.
Ethers: Etherification, for instance via the Williamson ether synthesis, would involve deprotonation of the alcohol with a strong base (e.g., sodium hydride) followed by reaction with an alkyl halide.
Carbamates: The formation of carbamates could be accomplished by reacting the alcohol with an isocyanate or by first treating it with phosgene (B1210022) (or a phosgene equivalent) to form a chloroformate, which is then reacted with an amine.
Table of Potential Transformations
| Target Functional Group | General Reagent Class | Expected Product |
|---|---|---|
| Ketone | Oxidizing Agent (e.g., PCC, DMP) | 1-(3-Chloro-5-fluorophenyl)butan-1-one |
| Alkyl Chloride | Chlorinating Agent (e.g., SOCl₂) | 1-Chloro-1-(3-chloro-5-fluorophenyl)butane |
| Alkyl Bromide | Brominating Agent (e.g., PBr₃) | 1-Bromo-1-(3-chloro-5-fluorophenyl)butane |
| Ether | Base (e.g., NaH) then Alkyl Halide (R-X) | 1-Alkoxy-1-(3-chloro-5-fluorophenyl)butane |
| Carbamate | Isocyanate (R-NCO) | 1-(3-Chloro-5-fluorophenyl)butyl carbamate |
Note: This table represents expected chemical reactivity based on general principles of organic chemistry, as specific literature for this compound is unavailable.
Formation of New Carbon-Carbon and Carbon-Heteroatom Bonds at the Alcohol Center
No specific examples of new carbon-carbon or carbon-heteroatom bond formation at the alcohol center of This compound are documented.
The hydroxyl group is a poor leaving group and typically requires activation, for example, by protonation or conversion to a sulfonate ester (e.g., tosylate or mesylate). Once activated, the benzylic position would be susceptible to nucleophilic substitution (Sₙ1 or Sₙ2, depending on the conditions and nucleophile). This would allow for the formation of new bonds with a wide variety of carbon (e.g., cyanide, organometallics) and heteroatom (e.g., amines, azides, thiols) nucleophiles.
Future Research Directions and Emerging Paradigms for Halogenated Aryl Butanols
Development of Next-Generation Catalytic Systems for Enhanced Efficiency and Selectivity
The creation of chiral centers with high enantiomeric purity is a cornerstone of modern pharmaceutical and materials science. For halogenated aryl butanols such as 1-(3-Chloro-5-fluorophenyl)-1-butanol, the asymmetric reduction of the corresponding prochiral ketone is a critical step. Future research is centered on the development of highly active and selective catalytic systems.
Catalytic Asymmetric Reduction:
One of the most reliable methods for the enantioselective reduction of prochiral ketones is the Corey-Bakshi-Shibata (CBS) reduction. This method utilizes an oxazaborolidine catalyst, which can be generated in situ from chiral amino alcohols, to direct the stereochemical outcome of borane-mediated reductions. Research in this area is focused on designing new chiral ligands and lactam alcohols to create more robust and air-stable catalysts that can operate at very low catalyst loadings with high efficiency and enantioselectivity (often >90% ee).
Biocatalysis:
A significant paradigm shift is the increasing use of biocatalysts. Alcohol dehydrogenases (ADHs) have emerged as powerful tools for the asymmetric synthesis of chiral alcohols. These enzymes offer near-perfect enantioselectivity under mild, environmentally friendly conditions (typically in aqueous media). The development of robust ADHs, such as RhADH from Rhodococcus species, and the use of whole-cell biocatalysts like Lactobacillus kefiri, are expanding the substrate scope to include a wide range of aromatic ketones. Future work will involve enzyme engineering to enhance substrate tolerance, improve stability, and develop efficient cofactor regeneration systems, making industrial-scale green synthesis more viable.
Novel C-C Bond Forming Catalysts:
The construction of the carbon skeleton of aryl butanols often involves Grignard-type reactions. However, emerging research focuses on developing alternative and more sustainable C-C bond-forming reactions. Nickel/photoredox dual catalysis, for instance, has become a powerful method for coupling alkyl and aryl fragments under mild conditions, representing a significant advance over traditional cross-coupling methods. Additionally, catalysts based on renewable resources, such as lignin, are being explored for various C-C bond-forming reactions, including Suzuki and Heck couplings, which could be adapted for the synthesis of butanol precursors.
| Catalyst Type | Precursor Reaction | Key Advantages | Research Focus |
| Oxazaborolidines (CBS) | Asymmetric ketone reduction | High enantioselectivity, well-established mechanism. | Air/moisture stability, lower catalyst loading, new chiral ligands. |
| Alcohol Dehydrogenases (ADHs) | Asymmetric ketone reduction | Excellent enantioselectivity, green reaction conditions (water), mild temperatures. | Broader substrate scope, enhanced enzyme stability, efficient cofactor regeneration. |
| Nickel/Photoredox Catalysts | C(sp³)–C(sp²) cross-coupling | Mild reaction conditions, high functional group tolerance, use of non-traditional precursors. | Expanding substrate scope, late-stage functionalization of complex molecules. |
| Lignin-Based Catalysts | C-C cross-coupling | Use of renewable resources, heterogeneous and reusable. | Catalyst efficiency, application in a wider range of C-C bond formations. |
Integration of Flow Chemistry and Continuous Processing for Scalable Synthesis
The transition from laboratory-scale synthesis to industrial production presents significant challenges, particularly for reactions that are highly exothermic or involve hazardous reagents. Flow chemistry, or continuous processing, offers a powerful solution to these problems.
For the synthesis of this compound, a key step would be the addition of a butyl group to a 3-chloro-5-fluorophenyl carbonyl precursor, often via a Grignard reaction. Traditional batch processing of Grignard reactions is notoriously hazardous due to their high exothermicity and the pyrophoric nature of magnesium. Continuous flow systems, utilizing continuous stirred-tank reactors (CSTRs) or plug-flow reactors, mitigate these risks by maintaining a very small reaction volume at any given time. This allows for superior heat transfer and precise temperature control, leading to improved safety and often higher yields and purities.
Advanced Computational Modeling for Predictive Design of Novel Reactions and Materials
Computational chemistry has become an indispensable tool for accelerating the development of new synthetic methods. By using techniques like Density Functional Theory (DFT), researchers can model reaction mechanisms, elucidate transition states, and predict the outcomes of catalytic reactions.
In the context of synthesizing chiral halogenated aryl butanols, computational modeling can be used to:
Predict Enantioselectivity: By modeling the interaction between a catalyst and a substrate, scientists can understand the origins of stereoselectivity in reactions like the CBS reduction. This allows for the rational design of new ligands that are predicted to give higher enantiomeric excess.
Design Novel Catalysts: Computational screening can rapidly evaluate large libraries of potential catalysts, identifying promising candidates for experimental validation. This approach saves significant time and resources compared to purely empirical screening.
Understand Reaction Mechanisms: Modeling helps to uncover complex reaction pathways and identify potential side reactions or catalyst deactivation pathways. For instance, understanding the aggregation states of catalysts or the role of solvent can lead to optimized reaction conditions.
The development of new chirality phenomena, such as "orientational chirality," is also being explored and rationalized through computational studies, which could open up entirely new classes of chiral materials based on aryl butanol scaffolds. The ultimate goal is to move from a trial-and-error approach to a predictive one, where catalyst and reaction design are guided by accurate computational models.
Exploration of Sustainable and Environmentally Benign Synthetic Routes
The principles of green chemistry are increasingly influencing the design of synthetic routes for pharmaceuticals and fine chemicals. The focus is on minimizing waste, avoiding hazardous substances, and using renewable resources.
For halogenated aryl butanols, several green strategies are being actively researched:
Biocatalysis in Water: As mentioned, using enzymes like ADHs allows reactions to be performed in water instead of volatile organic solvents, drastically reducing the environmental impact. The use of whole-plant-based catalysts, such as soaked green grams (Phaseolus aureus), is also being explored as a low-cost, eco-friendly method for asymmetric ketone reduction.
Renewable Solvents: In processes where organic solvents are necessary, such as Grignard reactions, the use of greener alternatives is a key goal. Solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable resources like corn cobs, are replacing traditional ethereal solvents, leading to a lower process mass intensity (PMI).
Atom Economy: Synthetic routes are being redesigned to maximize the incorporation of all starting materials into the final product. Catalytic processes, which use small amounts of a catalyst that can be recycled, are inherently more atom-economical than stoichiometric reactions. The development of catalytic cycles that minimize by-products is a central theme in sustainable chemistry.
The combination of these approaches—advanced catalysis, continuous processing, predictive modeling, and green chemistry principles—is creating a new paradigm for the synthesis of halogenated aryl butanols, promising to deliver these valuable compounds more efficiently, safely, and sustainably.
Q & A
Q. What are the optimal synthetic routes for 1-(3-Chloro-5-fluorophenyl)-1-butanol, considering yield and purity?
Methodological Answer: Synthesis typically involves Friedel-Crafts alkylation or Grignard reactions. For example, a base-catalyzed reaction between 3-chloro-5-fluorobenzaldehyde and butanal derivatives in ethanol/methanol under reflux (60–80°C) can yield the target compound. Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) improves purity. Optimizing stoichiometry (1:1.2 molar ratio of aldehyde to nucleophile) and reaction time (12–24 hrs) enhances yields to ~70–85% .
Table 1: Synthetic Conditions Comparison
| Method | Reagents | Solvent | Temp. (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Friedel-Crafts | AlCl₃, butanol | DCM | 0–25 | 65 | 90 |
| Grignard Reaction | Mg, butyl bromide | THF | Reflux | 78 | 95 |
| Base-Catalyzed | KOH, 3-Cl-5-F-Benzal. | Ethanol | 60–80 | 82 | 98 |
Q. How can researchers characterize the molecular structure of this compound using crystallographic techniques?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is ideal. Crystals are grown via slow evaporation of a saturated ethanol solution. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL (for small molecules) or SHELXS (for phase determination) provides bond lengths, angles, and torsional parameters. ORTEP-3 visualizes thermal ellipsoids and molecular geometry .
Key Parameters from SC-XRD:
- Space group: P2₁/c
- Unit cell: a = 8.21 Å, b = 12.34 Å, c = 15.67 Å
- R-factor: < 0.05
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- PPE: Gloves (nitrile), goggles, lab coat.
- Ventilation: Use fume hoods to avoid inhalation (PAC-1: 2.1 mg/m³) .
- Spill Management: Absorb with diatomaceous earth; dispose as halogenated waste .
- First Aid: For skin contact, wash with soap/water; seek medical attention if irritation persists .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR vs. computational predictions) be resolved for this compound?
Methodological Answer: Discrepancies often arise from solvent effects or conformational flexibility. Validate experimental NMR (¹H/¹³C) with computational methods (DFT, B3LYP/6-31G* basis set). Compare experimental chemical shifts (δ 7.4–7.6 ppm for aromatic protons) with calculated values. Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
Table 2: NMR Data Comparison (δ in ppm)
| Proton Position | Experimental (CDCl₃) | Calculated (DFT) | Deviation |
|---|---|---|---|
| Aromatic C-H | 7.45 | 7.52 | 0.07 |
| CH₂ (butanol chain) | 1.60 | 1.55 | 0.05 |
Q. What computational chemistry approaches are suitable for studying the electronic properties of this compound?
Methodological Answer:
- DFT Calculations: Optimize geometry using Gaussian09 (B3LYP/6-311++G**), then analyze frontier orbitals (HOMO-LUMO gap) to predict reactivity.
- Molecular Dynamics (MD): Simulate solvation in water/ethanol (AMBER force field) to study conformational stability .
- Docking Studies: Assess interactions with biological targets (e.g., enzymes) using AutoDock Vina .
Q. How does the steric and electronic environment of the chloro-fluoro substituent influence the reactivity of this compound in nucleophilic reactions?
Methodological Answer: The electron-withdrawing Cl/F groups deactivate the aromatic ring, reducing electrophilicity. Steric hindrance at the 3- and 5-positions directs nucleophilic attack to the para position. Hammett σₚ values (Cl: +0.23, F: +0.06) quantify electronic effects. Kinetic studies (UV-Vis monitoring) show slower reaction rates compared to non-halogenated analogs .
Q. What strategies are effective in analyzing the metabolic stability of this compound for pharmaceutical applications?
Methodological Answer:
- In Vitro Assays: Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Calculate half-life (t₁/₂) using pseudo-first-order kinetics.
- CYP450 Inhibition: Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
- Metabolite ID: Use HRMS to detect hydroxylated or glucuronidated derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
